molecular formula C9H9BrClFO B6304215 1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene CAS No. 1879026-15-9

1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene

Cat. No.: B6304215
CAS No.: 1879026-15-9
M. Wt: 267.52 g/mol
InChI Key: BFQQNDUFLLAUPK-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene is an organic compound with the molecular formula C9H9BrClFO. It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring, along with an isopropoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene can be synthesized through a multi-step process involving the halogenation of a suitable aromatic precursor. The synthesis typically involves:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms onto the benzene ring.

    Isopropoxylation: Introduction of the isopropoxy group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the halogenation and isopropoxylation steps.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene involves its interaction with molecular targets through its halogen and isopropoxy groups. These interactions can influence various biochemical pathways, depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene
  • 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
  • 1-Bromo-3-chloro-5-fluorobenzene

Uniqueness: 1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene is unique due to the specific arrangement of its halogen atoms and the presence of the isopropoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-bromo-5-chloro-2-fluoro-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFO/c1-5(2)13-9-4-8(12)6(10)3-7(9)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQQNDUFLLAUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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